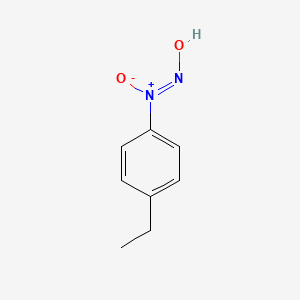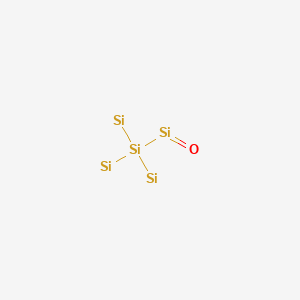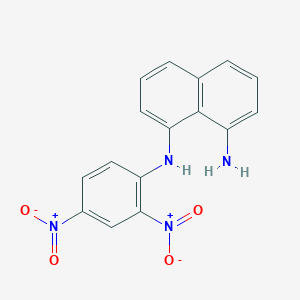
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of naphthalenediamines. It is characterized by the presence of a naphthalene ring substituted with two amino groups at positions 1 and 8, and a 2,4-dinitrophenyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine can be synthesized through a multi-step process. The initial step involves the nitration of naphthalene to produce 1,8-dinitronaphthalene. This intermediate is then reduced to 1,8-diaminonaphthalene. The final step involves the reaction of 1,8-diaminonaphthalene with 2,4-dinitrochlorobenzene under suitable conditions to yield N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine .
Industrial Production Methods
Industrial production of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of suitable electrophiles and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitro derivatives.
Applications De Recherche Scientifique
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and pigments.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine include:
- 1,8-Diaminonaphthalene
- 2,4-Dinitrophenylhydrazine
- Naphthalene-1,8-diamine
Uniqueness
N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the 2,4-dinitrophenyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
830321-51-2 |
|---|---|
Formule moléculaire |
C16H12N4O4 |
Poids moléculaire |
324.29 g/mol |
Nom IUPAC |
1-N-(2,4-dinitrophenyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C16H12N4O4/c17-12-5-1-3-10-4-2-6-14(16(10)12)18-13-8-7-11(19(21)22)9-15(13)20(23)24/h1-9,18H,17H2 |
Clé InChI |
SSGVZMWPTHIBII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)C(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


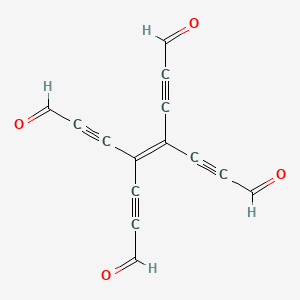
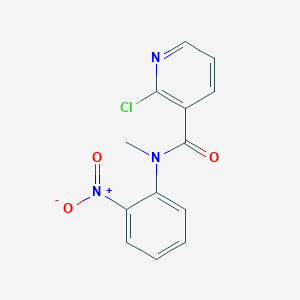
![1,4-Dioxaspiro[4.5]decan-2-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B14221370.png)
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![4-Chloro-5-[(2-hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14221385.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
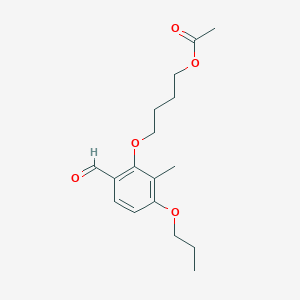
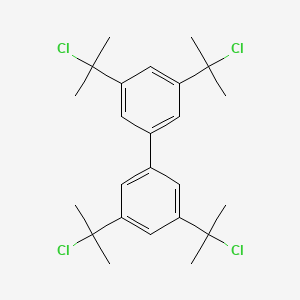
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

